2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- is a complex organic compound with significant applications in various fields. This compound is part of the indole family, known for its diverse biological activities and importance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where the indole derivative reacts with an aldehyde in the presence of a base such as piperidine or pyrrolidine . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Piperidine, pyrrolidine.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and various substituted indole derivatives .
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it has been shown to interact with arginine-vasopressin 1b receptors, which play a role in stress and anxiety responses . Additionally, its ability to inhibit cyclooxygenase-2 (COX-2) suggests anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroindol-2-one:
2-Indolinone: Another related compound with similar biological activities but different substituents.
2-Oxindole: Known for its use in medicinal chemistry and similar reactivity patterns.
Uniqueness
The presence of the pyrrolidinylphenyl group in 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- imparts unique properties, such as enhanced receptor binding affinity and specificity. This makes it a valuable compound for targeted therapeutic applications and research .
Properties
CAS No. |
186611-40-5 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[(4-pyrrolidin-1-ylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H18N2O/c22-19-17(16-5-1-2-6-18(16)20-19)13-14-7-9-15(10-8-14)21-11-3-4-12-21/h1-2,5-10,13H,3-4,11-12H2,(H,20,22) |
InChI Key |
GPIVAXYAJQADBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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